REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18](=[O:20])[CH3:19])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[H][H]>CCO.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18](=[O:20])[CH3:19])[CH2:14][CH2:13]2)=[CH:4][C:3]=1[O:2][CH3:1]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(C)=O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
It was filtered through a pad of Celite
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Type
|
WASH
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Details
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rinsed with EtOAc (2×20 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
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CUSTOM
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Details
|
The brown residue was triturated with 10 mL of hexanes
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Type
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CUSTOM
|
Details
|
The liquid was decanted
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Type
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CUSTOM
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Details
|
The solid was dried in a vacuum oven at 40° C. for 1 h
|
Duration
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1 h
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1CCN(CC1)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.7 mmol | |
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |